molecular formula C15H15N5O B3725994 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one CAS No. 332074-09-6

2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one

Cat. No.: B3725994
CAS No.: 332074-09-6
M. Wt: 281.31 g/mol
InChI Key: QMIANWDWSUAWRY-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that features both quinazoline and pyrimidine rings

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-4-5-12-11(6-8)10(3)17-15(18-12)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIANWDWSUAWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347676
Record name AC1LDQIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332074-09-6
Record name AC1LDQIA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one typically involves the condensation of 4,6-dimethylquinazoline with 6-methylpyrimidin-4-one under specific reaction conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of Lewis acids can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its ability to inhibit cancer cell proliferation. It targets specific signaling pathways involved in cancer progression, such as:

  • Inhibition of Kinases : It may inhibit kinases that are crucial for tumor growth.
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells, thereby reducing tumor size and growth.

Case Study : In vitro studies demonstrated that 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one effectively reduced the viability of various cancer cell lines, indicating its potential as a lead compound for further development into anticancer therapeutics .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study : Laboratory tests have shown that the compound inhibits the growth of Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

As a building block in synthetic chemistry, this compound is utilized to synthesize more complex molecules with potential therapeutic applications.

Applications :

  • Development of new drugs targeting specific diseases.
  • Synthesis of compounds with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Similar in structure but lacks the quinazoline ring.

    4,6-Dimethylquinazoline: Contains the quinazoline ring but not the pyrimidine moiety.

    6-Methylpyrimidin-4-one: Similar pyrimidine structure but without the quinazoline component.

Uniqueness

2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one is unique due to the presence of both quinazoline and pyrimidine rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one (CAS Number: 332074-12-1) is a member of the quinazoline and pyrimidinone family, which has garnered interest for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a quinazoline moiety and a pyrimidinone core. The chemical formula is C15H15N5OC_{15}H_{15}N_{5}O, with a molecular weight of approximately 281.31 g/mol. The structure can be represented as follows:

2 4 6 Dimethylquinazolin 2 yl amino 6 methylpyrimidin 4 1H one\text{2 4 6 Dimethylquinazolin 2 yl amino 6 methylpyrimidin 4 1H one}

Structural Representation

PropertyValue
CAS Number332074-12-1
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
IUPAC Name2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cell survival.

  • Apoptosis Induction : Studies have shown that derivatives of quinazoline can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Blood-Brain Barrier Penetration : Certain analogs have demonstrated excellent penetration through the blood-brain barrier, suggesting potential applications in treating central nervous system tumors .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds in this class:

  • In vitro Studies : In cell-based assays, compounds similar to this compound have shown effective inhibition of tumor cell proliferation with EC50 values in the nanomolar range .

Case Studies

  • Xenograft Models : In mouse xenograft models (MX-1 breast cancer), these compounds exhibited significant tumor regression, emphasizing their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : A series of SAR studies have identified key structural features that enhance biological activity, leading to optimized candidates for further development .

Toxicological Profile

The safety data indicate that while the compound has promising biological activity, it also poses certain hazards:

  • Skin and Eye Irritation : Classified as an irritant with potential respiratory effects upon inhalation .

Summary of Biological Activities

ActivityDescription
Apoptosis InductionInduces programmed cell death in cancer cells
Antitumor EfficacySignificant efficacy in xenograft models
Blood-Brain Barrier PenetrationEffective delivery to CNS tumors
Toxicological ConcernsSkin and eye irritant; respiratory irritant risk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one
Reactant of Route 2
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2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.